5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine
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Overview
Description
5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine is a heterocyclic compound that contains both oxadiazole and pyridine rings
Preparation Methods
The synthesis of 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a chloromethyl-substituted oxadiazole with a piperidinyl-substituted pyridine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity and stability, for use in electronic devices.
Mechanism of Action
The mechanism of action of 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation . In agricultural applications, it targets specific proteins in pests, leading to their death or inhibition of their growth .
Comparison with Similar Compounds
Similar compounds to 5-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-2-(piperidin-1-yl)pyridine include:
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities, such as anticancer and pesticidal properties.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including antimicrobial and analgesic properties.
Pyridine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C13H15ClN4O |
---|---|
Molecular Weight |
278.74 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(6-piperidin-1-ylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15ClN4O/c14-8-12-16-13(17-19-12)10-4-5-11(15-9-10)18-6-2-1-3-7-18/h4-5,9H,1-3,6-8H2 |
InChI Key |
BSEACJBFIZZQOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)CCl |
Origin of Product |
United States |
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